molecular formula C8H10FNO3S2 B7446165 3-[(Thiophen-2-yl)formamido]propane-1-sulfonyl fluoride

3-[(Thiophen-2-yl)formamido]propane-1-sulfonyl fluoride

Cat. No.: B7446165
M. Wt: 251.3 g/mol
InChI Key: XKABENZEFDCNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Thiophen-2-yl)formamido]propane-1-sulfonyl fluoride is a chemical compound that features a thiophene ring, a formamido group, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Thiophen-2-yl)formamido]propane-1-sulfonyl fluoride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(Thiophen-2-yl)formamido]propane-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(Thiophen-2-yl)formamido]propane-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Thiophen-2-yl)formamido]propane-1-sulfonyl fluoride involves its interaction with molecular targets through the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The thiophene ring and formamido group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Thiophen-2-yl)formamido]propane-1-sulfonyl fluoride is unique due to the combination of the thiophene ring, formamido group, and sulfonyl fluoride group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(thiophene-2-carbonylamino)propane-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO3S2/c9-15(12,13)6-2-4-10-8(11)7-3-1-5-14-7/h1,3,5H,2,4,6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKABENZEFDCNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.